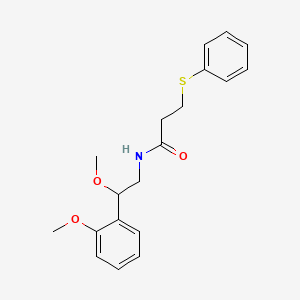![molecular formula C19H13ClN2O2S B2631384 1-benzyl-3-(4-chlorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione CAS No. 1326887-13-1](/img/structure/B2631384.png)
1-benzyl-3-(4-chlorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-benzyl-3-(4-chlorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a heterocyclic compound that has been widely studied for its potential biological and pharmacological properties. This compound belongs to the class of thienopyrimidines and has shown promising results in various scientific research applications.
Applications De Recherche Scientifique
Cancer Treatment: CDK2 Inhibition
The compound has garnered attention as a promising target for cancer therapy. Specifically, it selectively inhibits cyclin-dependent kinase 2 (CDK2), a critical enzyme involved in cell cycle regulation. Researchers have designed a set of small molecules based on the privileged pyrazolo [3,4-d]pyrimidine and pyrazolo [4,3-e] [1,2,4]triazolo [1,5-c]pyrimidine scaffolds. These compounds exhibit potent cytotoxic activity against cancer cell lines, including MCF-7, HCT-116, and HepG-2. Notably, compounds 14 and 15 demonstrated the best cytotoxic activities across all three cell lines .
Antiproliferative Activity
In addition to cancer cells, the compound’s antiproliferative activity has been evaluated against liver (HEPG2), colon (HT-29), lung (A549), and breast (MCF-7) cancer cell lines. Understanding its effects on different cancer types is crucial for personalized medicine .
Hydromethylation Reactions
While not directly related to cancer research, the compound’s versatility extends to synthetic chemistry. It has been used in a protocol for formal anti-Markovnikov alkene hydromethylation, demonstrating its potential in organic synthesis .
In Vitro Anticancer Screening
Researchers have tested synthesized derivatives containing the pyrazolo[3,4-d]pyrimidine linkage for their in-vitro anticancer activity. Investigating their effects on various cancer cell lines provides insights into structure-activity relationships .
Propriétés
IUPAC Name |
1-benzyl-3-(4-chlorophenyl)-4aH-thieno[3,2-d]pyrimidin-1-ium-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN2O2S/c20-14-6-8-15(9-7-14)22-18(23)17-16(10-11-25-17)21(19(22)24)12-13-4-2-1-3-5-13/h1-11,17H,12H2/q+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZASZOUKWHLDUFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C[N+]2=C3C=CSC3C(=O)N(C2=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN2O2S+ |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(Thiophen-3-yl)imidazo[2,1-b][1,3]thiazole hydrobromide](/img/structure/B2631301.png)
![5-(cyclopentylacetyl)-3-{[(2-fluorobenzyl)oxy]methyl}-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2631302.png)
![Tert-butyl N-[2-amino-1-[4-chloro-3-(trifluoromethyl)phenyl]ethyl]carbamate](/img/structure/B2631305.png)
![N-(2,4-dichlorophenyl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2631307.png)
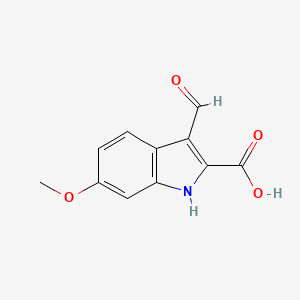
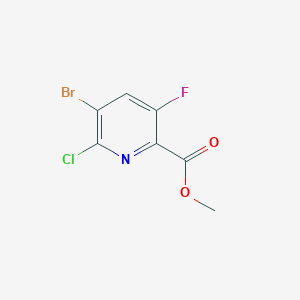
![(E)-N-benzyl-2-cyano-3-[3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B2631310.png)
![4-(2-fluorophenyl)-N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide](/img/structure/B2631311.png)
![2-Cyclopropyl-5-[(4-pyridazin-3-ylpiperazin-1-yl)methyl]-1,3,4-oxadiazole](/img/structure/B2631313.png)
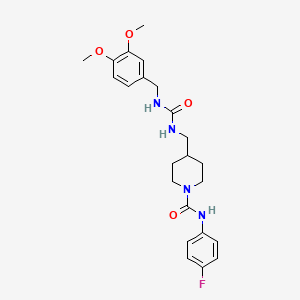
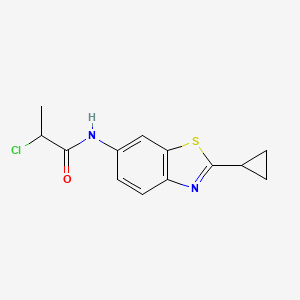
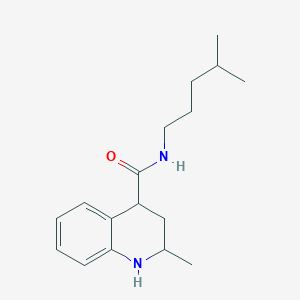
![3-(4-chlorobenzyl)-1,7-dimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2631320.png)
